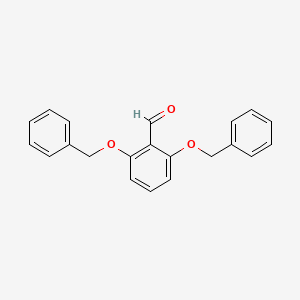

2,6-Bis-benzyloxybenzaldehyde

描述

2,6-Bis-benzyloxybenzaldehyde is a benzaldehyde derivative featuring two benzyloxy (OCH₂C₆H₅) groups at the 2- and 6-positions of the aromatic ring. This substitution pattern imparts steric bulk and electron-donating effects, influencing its physical properties (e.g., melting point, solubility) and chemical reactivity. The compound is often utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules where protecting hydroxyl groups is critical.

属性

CAS 编号 |

25983-53-3 |

|---|---|

分子式 |

C21H18O3 |

分子量 |

318.4 g/mol |

IUPAC 名称 |

2,6-bis(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C21H18O3/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

InChI 键 |

HODTWSSKUTVXMG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

2,6-Dichlorobenzaldehyde

Structural and Molecular Comparison

2,6-Dichlorobenzaldehyde (C₇H₄Cl₂O, MW 175.01 g/mol) shares the 2,6-disubstitution pattern with 2,6-bis-benzyloxybenzaldehyde but replaces benzyloxy groups with electron-withdrawing chlorine atoms. Key differences include:

- Steric Profile : Benzyloxy groups introduce significant steric hindrance, which may reduce reactivity in nucleophilic additions compared to the smaller chloro substituents.

Spectroscopic Data The IR spectrum of 2,6-dichlorobenzaldehyde () includes peaks for the aldehyde C=O stretch (expected ~1700 cm⁻¹, though exact values are unspecified) and C-Cl vibrations. Notably, the provided IR data lack molar absorptivity due to undefined concentrations .

Other Benzaldehyde Derivatives

While describes 6-chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine, its structural dissimilarity limits direct comparison. However, its synthesis from 2-hydroxybenzaldehyde underscores the importance of substitution patterns in directing reactivity. For example:

- Ortho-Substitution : Both this compound and 2-hydroxybenzaldehyde (precursor in ) feature ortho substituents, which influence regioselectivity in condensation reactions .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Electronic Effects: Chloro substituents (2,6-dichlorobenzaldehyde) increase the aldehyde's electrophilicity, favoring nucleophilic attack in reactions like aldol condensation. Benzyloxy groups, in contrast, may slow such reactions due to steric and electronic shielding . Benzyloxy groups enhance solubility in non-polar solvents, whereas chloro derivatives exhibit higher polarity, aligning with their use in polar aprotic media .

Synthetic Utility :

- The steric bulk of this compound makes it a candidate for protecting hydroxyl groups in multi-step syntheses, akin to how 2-hydroxybenzaldehyde derivatives are used in heterocycle formation (e.g., ) .

Spectroscopic Limitations :

- While IR data for 2,6-dichlorobenzaldehyde are available, the absence of concentration parameters limits quantitative analysis . Similar challenges would apply to characterizing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。